molecular formula C9H11NO5 B2857919 (2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid CAS No. 1922884-44-3

(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid

Cat. No. B2857919
CAS RN: 1922884-44-3
M. Wt: 213.189
InChI Key: OIVHUVIABDHLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid” is a chemical compound with the formula C₉H₁₂N₂O₄ . It is a complex organic compound that contains several functional groups, including two carbonyl groups, an ester group, and a spirocyclic ring system .


Molecular Structure Analysis

The molecule consists of 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . It has a spirocyclic structure, which means it contains a single atom that is a member of two rings . The molecule also contains two carbonyl groups and an ester group .

Scientific Research Applications

Herbicide Action and Environmental Impact

Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with a somewhat related structure, have explored its use as a herbicide and its environmental impact. For example, Leonard et al. (1997) reported a case of acute hepatitis in a man exposed to 2,4-D, emphasizing the need for caution in its use and handling due to potential health risks Leonard et al., 1997. Similarly, Lerro et al. (2020) investigated the association between urinary 2,4-D markers and oxidative DNA damage, highlighting concerns about its carcinogenic potential Lerro et al., 2020.

Chemical Toxicity and Health Effects

Research on the toxicity of related compounds provides valuable insights into potential health effects. Osterloh et al. (1983) reported on a fatal overdose involving 2,4-dichlorophenoxyacetic acid, among others, underscoring the importance of understanding the toxicological properties of such chemicals Osterloh et al., 1983.

Potential for Pharmaceutical Applications

While the direct application of "(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid" in pharmaceuticals isn't discussed in the provided papers, related research into compounds with complex structures often leads to the discovery of novel pharmaceutical agents. Studies like those by Nakashima et al. (1995) on the pharmacokinetics and tolerance of new compounds could serve as a model for investigating the medical potential of new chemical entities Nakashima et al., 1995.

Mechanism of Action

The mechanism of action of “(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid” is not specified in the search results. The mechanism of action of a chemical compound typically refers to its interactions with biological systems, which is not applicable in this case .

Safety and Hazards

“(2,4-Dioxo-1-oxa-3-azaspiro[4.4]non-3-yl)acetic acid” is classified as an irritant . This means it may cause skin irritation or serious eye irritation. Proper safety measures should be taken when handling this compound .

properties

IUPAC Name

2-(2,4-dioxo-1-oxa-3-azaspiro[4.4]nonan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c11-6(12)5-10-7(13)9(15-8(10)14)3-1-2-4-9/h1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVHUVIABDHLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)O2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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